5-Ethoxypyrazine-2-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxypyrazine-2-boronic acid is a boronic acid derivative that has garnered interest in various fields of research due to its unique chemical properties Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling
Mechanism of Action
Target of Action
5-Ethoxypyrazine-2-boronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . The primary targets of this compound are the organic groups that participate in the SM coupling reaction .
Mode of Action
In the SM coupling reaction, this compound interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by this compound . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds via the SM coupling reaction . This reaction is widely used in organic synthesis, allowing for the creation of complex organic compounds from simpler precursors .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is susceptible to oxidation by aerobically-generated peroxide-type oxidants, which can readily form in many ethereal solvents . This can lead to the formation of phenols following a 1,2-migration of the aryl moiety to an electrophilic oxygen atom . Therefore, the reaction conditions, including the solvent used and the presence of oxygen, can significantly influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
This property allows them to participate in various biochemical reactions, including the Suzuki-Miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds .
Cellular Effects
The specific effects of 5-Ethoxypyrazine-2-boronic acid on various types of cells and cellular processes are currently unknown due to limited available research. Boronic acids have been studied for their potential cellular effects. For instance, boric acid has shown protective properties against toxic effects induced by ochratoxin A in human embryonic kidney cells .
Molecular Mechanism
Boronic acids are known to interact with biomolecules through the formation of reversible covalent bonds . This allows them to potentially inhibit or activate enzymes and induce changes in gene expression .
Metabolic Pathways
Boronic acids are known to participate in various metabolic processes, including glucose and lipid metabolism .
Subcellular Localization
Recent advances in the prediction of protein subcellular localization using deep learning-based methods for natural language processing have made great contributions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxypyrazine-2-boronic acid typically involves the reaction of pyrazine derivatives with boronic acid reagents. One common method is the borylation of 5-ethoxypyrazine using a palladium-catalyzed reaction. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a boronic acid reagent. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as crystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
5-Ethoxypyrazine-2-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Including hydrogen peroxide and sodium perborate.
Major Products Formed
Coupled Products: Resulting from Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation reactions.
Substituted Pyrazines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
5-Ethoxypyrazine-2-boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxypyrazine-2-boronic acid
- 5-Chloropyrazine-2-boronic acid
- 5-Bromopyrazine-2-boronic acid
Uniqueness
5-Ethoxypyrazine-2-boronic acid is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where other boronic acids may not be as effective .
Properties
IUPAC Name |
(5-ethoxypyrazin-2-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O3/c1-2-12-6-4-8-5(3-9-6)7(10)11/h3-4,10-11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOGEGNTEHHCGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=N1)OCC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.